5-Acetyl-5-methyl-1,3-bis(4-methylphenyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-5-methyl-1,3-bis(4-methylphenyl)imidazolidine-2,4-dione is a chemical compound known for its unique structure and properties. It belongs to the class of imidazolidine-2,4-diones, which are cyclic ureas. This compound is characterized by the presence of acetyl and methyl groups attached to the imidazolidine ring, along with two 4-methylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-5-methyl-1,3-bis(4-methylphenyl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methylbenzaldehyde with acetylacetone in the presence of a base, followed by cyclization with urea. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-5-methyl-1,3-bis(4-methylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine compounds.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine compounds.
Scientific Research Applications
5-Acetyl-5-methyl-1,3-bis(4-methylphenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Acetyl-5-methyl-1,3-bis(4-methylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Acetyl-1,3-bis(4-fluorophenyl)-5-methyl-imidazolidine-2,4-dione: Similar structure with fluorine atoms instead of methyl groups.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Different core structure but similar functional groups.
Uniqueness
5-Acetyl-5-methyl-1,3-bis(4-methylphenyl)imidazolidine-2,4-dione is unique due to its specific combination of acetyl, methyl, and 4-methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
CAS No. |
21631-66-3 |
---|---|
Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
5-acetyl-5-methyl-1,3-bis(4-methylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H20N2O3/c1-13-5-9-16(10-6-13)21-18(24)20(4,15(3)23)22(19(21)25)17-11-7-14(2)8-12-17/h5-12H,1-4H3 |
InChI Key |
UQBKLLSDGYULNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(N(C2=O)C3=CC=C(C=C3)C)(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.